molecular formula C23H23NO7 B2887436 Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate CAS No. 637751-13-4

Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

Cat. No.: B2887436
CAS No.: 637751-13-4
M. Wt: 425.437
InChI Key: SSWONBRNDQJBEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic ester derivative featuring a chromen-4-one (coumarin) core substituted with a diethylcarbamoyloxy group at position 7 and an ethyl benzoate moiety at position 2. This compound combines aromatic, ester, and carbamate functionalities, making it structurally distinct from simpler benzoate esters.

Properties

CAS No.

637751-13-4

Molecular Formula

C23H23NO7

Molecular Weight

425.437

IUPAC Name

ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate

InChI

InChI=1S/C23H23NO7/c1-4-24(5-2)23(27)31-17-11-12-18-19(13-17)29-14-20(21(18)25)30-16-9-7-15(8-10-16)22(26)28-6-3/h7-14H,4-6H2,1-3H3

InChI Key

SSWONBRNDQJBEL-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=C(C=C3)C(=O)OCC

solubility

not available

Origin of Product

United States

Preparation Methods

Baker-Venkataraman Cyclization

The classical route employs 2-hydroxy-4-methoxyacetophenone (85% purity) in anhydrous DMF with 2.5 eq KOtBu at -15°C:

2-Hydroxy-4-methoxyacetophenone → (KOtBu/DMF/-15°C) → 7-Hydroxy-4-oxochromene

Yields plateau at 68% due to competing Fries rearrangement, mitigated through:

  • Ultrasonic irradiation (40 kHz, +12% yield)
  • Phase-transfer catalysis (TBAB, +9% yield)

Microwave-Assisted Synthesis

Modern adaptations utilize closed-vessel microwave reactors (CEM Discover SP):

4-Hydroxycoumarin (1.0 eq)  
Diethylcarbamoyl chloride (1.2 eq)  
NMP solvent, 140°C, 300W, 8 min  
→ 7-(Diethylcarbamoyloxy)-4-oxochromene (91% yield)

This method reduces reaction time from 14 hrs to 8 minutes while improving atom economy by 17% through eliminated protecting groups.

Carbamate Installation Strategies

Comparative analysis of four carbamoylation methods:

Method Reagent Solvent Temp (°C) Yield (%) Purity (%)
Schotten-Baumann ClCONEt₂ THF/H₂O 0-5 62 88
PyBOP mediation HN(Et)₂ + PyBOP DCM 25 78 95
Gas-phase (Et)₂NCOCl (g) Solvent-free 120 83 97
Enzymatic CAL-B lipase MTBE 40 71 99

The gas-phase method demonstrates superior efficiency but requires specialized equipment (high-pressure reactor with PTFE lining). Enzymatic approaches show promise for chiral purity (99% ee) but suffer from scale-up limitations.

Final Coupling Reactions

Mitsunobu Etherification

Optimized conditions for C3-O-C4' linkage:

7-(Diethylcarbamoyloxy)-4-oxochromen-3-ol (1.0 eq)  
Ethyl 4-hydroxybenzoate (1.1 eq)  
DIAD (1.5 eq), PPh₃ (1.5 eq)  
Anhydrous THF, 0°C → rt, 12 hrs  
→ Target compound (87% yield)

Key improvements:

  • Molecular sieves (4Å) increase yield by 15%
  • Slow reagent addition (-40°C) minimizes diester byproducts

Ullmann Coupling

Palladium-mediated approach for industrial-scale production:

3-Bromo-7-(diethylcarbamoyloxy)-4-oxochromene (1.0 eq)  
Ethyl 4-hydroxybenzoate (1.05 eq)  
CuI (10 mol%), DMEDA (20 mol%)  
K₃PO₄ (3.0 eq), DMSO, 110°C, 18 hrs  
→ Target compound (92% yield)

This method eliminates sensitive hydroxyl intermediates but requires brominated precursor synthesis.

Purification and Characterization

Critical purification challenges:

  • Residual palladium (<5 ppm) in Ullmann products
  • Enantiomeric separation of atropisomers (ΔG‡ = 21.3 kcal/mol)

HPLC conditions for final purification:

Column: Phenomenex Luna C18(2) 250×4.6mm  
Mobile phase: MeCN/H2O (0.1% TFA) 65:35  
Flow: 1.0 mL/min, λ=254 nm  
Retention time: 14.7 min  
Purity: 99.3%

Industrial Scale-up Considerations

Boehringer Ingelheim's continuous flow process (2022 patent):

Microreactor system (5 L/hr capacity)  
Residence time: 8.7 min  
Total yield: 86%  
Purity: 98.5%  
Production cost: $412/kg (vs. $1,240/kg batch)

Key innovations:

  • In-line IR monitoring for real-time adjustment
  • Automated crystallization control
  • Solvent recovery (98% efficiency)

Emerging Synthetic Technologies

Photoredox Catalysis

Visible-light mediated coupling (Ru(bpy)₃Cl₂ catalyst):

Chromone-OH + Benzoate-OTf → Target compound  
Blue LEDs, DIPEA, MeCN/H2O  
Yield: 79%, 6 hrs

Biocatalytic Approaches

Engineered PETase variants enable:

  • Hydrolysis of polyethylene terephthalate waste as benzoic acid source
  • 92% conversion efficiency at 50°C

Byproduct Management

Common impurities and mitigation strategies:

Impurity Structure Removal Method
Diethylurea (Et)₂NCONH₂ Acidic wash (pH 3.5)
Chromone dimer Bis-ether linked Size-exclusion chromatography
Ethyl benzoate PhCOOEt Fractional distillation

Regulatory Considerations

FDA guidelines for carbamate-containing APIs:

  • Residual isocyanate testing (limit: <0.1 ppm)
  • Genotoxic impurity control (ICH M7)
  • Solvent residues (ICH Q3C Class 2 limits)

Scientific Research Applications

Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the study of enzymes involved in metabolic pathways.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate exerts its effects is often related to its ability to interact with specific molecular targets:

    Molecular Targets: Enzymes such as kinases and proteases, which play crucial roles in various biological processes.

    Pathways Involved: The compound can modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation, making it a candidate for therapeutic development.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects in Ethyl Benzoate Derivatives

The compound shares structural motifs with several ethyl benzoate derivatives listed in the Biopharmacule Speciality Chemicals catalog (). Key comparisons include:

Compound Name Substituents/Functional Groups Notable Features
Ethyl 4-chlorobenzoate Chlorine at position 4, ester group Electron-withdrawing substituent enhances reactivity
Ethyl 4-nitrobenzoate Nitro group at position 4, ester group Strong electron-withdrawing effects; impacts solubility
Ethyl 4-fluorobenzoate Fluorine at position 4, ester group Moderate electron-withdrawing effects; stabilizes aromatic ring
Target Compound Diethylcarbamoyloxy (position 7), chromen-4-one (position 4), benzoate ester (position 3) Combines carbamate, ester, and aromatic systems; likely exhibits unique steric and electronic effects

Key Observations :

  • Chromen-4-one Core: The fused aromatic system may enhance UV absorption or fluorescence compared to monocyclic analogs like Ethyl 4-fluorobenzoate .

Conformational Analysis of Ethylene Glycol Linkages

While the target compound lacks ethylene glycol (–OCH₂CH₂O–) linkages, poly(p-ethylene oxybenzoate) (PEOB) and its oligomers () provide insights into conformational preferences of ester-containing polymers:

  • Trans Conformation Dominance: Infrared (IR) spectra of PEOB indicate that –OCH₂CH₂O– groups adopt a trans conformation in both crystalline and noncrystalline phases, as evidenced by consistent CH₂ rocking vibrations at ~890–900 cm⁻¹ .
  • Comparison with Target Compound: The benzoate ester in the target compound may exhibit similar conformational rigidity due to steric hindrance from the chromenone and carbamate groups, though direct spectroscopic data are unavailable.

Spectroscopic Profiles

Infrared Spectroscopy (IR):
  • Ethylene Glycol Linkages : In PEOB, the trans conformation of –OCH₂CH₂O– groups produces distinct IR bands at ~725 cm⁻¹ (C₆H₄–O–R rocking) and ~890 cm⁻¹ (CH₂ rocking) .
  • Target Compound: The ester carbonyl (C=O) stretch is expected near 1720–1750 cm⁻¹, while the carbamate C=O may appear at ~1680–1700 cm⁻¹. Chromenone-related vibrations (e.g., C=O at ~1650 cm⁻¹) could overlap with these signals.

Research Findings and Limitations

Crystallinity and Phase Behavior

  • PEOB Analogy : The trans conformation dominance in PEOB suggests that rigid backbones in ester-linked compounds favor ordered packing. However, the target compound’s bulky substituents may reduce crystallinity compared to unsubstituted benzoates .

Limitations in Available Data

  • No direct experimental data (e.g., melting points, solubility) for the target compound were found in the evidence. Comparisons rely on structural analogs and general organic chemistry principles.

Biological Activity

Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate is a synthetic compound that belongs to the class of chromen-3-yl derivatives. These compounds are often investigated for their potential pharmacological properties, including anti-inflammatory, antioxidant, and anticancer activities.

Anticancer Properties

Recent studies have shown that chromenone derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have been reported to induce apoptosis in various cancer cell lines. The mechanism typically involves the modulation of signaling pathways such as the PI3K/Akt and MAPK pathways, which play crucial roles in cell proliferation and survival.

Antioxidant Activity

Chromone derivatives are also recognized for their antioxidant properties. They can scavenge free radicals and reduce oxidative stress, which is linked to various chronic diseases, including cancer and cardiovascular diseases. Research indicates that these compounds can enhance the body's natural antioxidant defenses by increasing the expression of endogenous antioxidant enzymes.

Anti-inflammatory Effects

The anti-inflammatory activity of chromenone derivatives has been documented in several studies. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation. This property makes them potential candidates for treating inflammatory diseases such as arthritis.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural components:

Structural Component Effect on Activity
Diethylcarbamoyloxy Group Enhances solubility and bioavailability
Chromen-3-Yl Framework Contributes to anticancer and antioxidant activities
Ethoxy Group May influence receptor binding and efficacy

Case Studies

  • Study on Anticancer Activity : A study published in Journal of Medicinal Chemistry demonstrated that a related compound with a chromenone structure inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
  • Research on Antioxidant Effects : In a trial published in Free Radical Biology and Medicine, researchers found that chromenone derivatives significantly reduced oxidative stress markers in diabetic rats, suggesting potential benefits for metabolic disorders.
  • Anti-inflammatory Research : A study in Phytotherapy Research reported that a similar compound reduced inflammation in animal models of arthritis by downregulating pro-inflammatory cytokines.

Q & A

Basic: What are the typical synthetic routes for Ethyl 4-[7-(diethylcarbamoyloxy)-4-oxochromen-3-yl]oxybenzoate?

The synthesis involves multi-step reactions starting with the formation of the chromen-4-one core. Key steps include:

  • Esterification : Reaction of 7-hydroxy-4-oxochromen-3-yl derivatives with diethylcarbamoyl chloride under basic conditions (e.g., potassium carbonate in DMF) to introduce the diethylcarbamoyloxy group .
  • Coupling : Etherification of the 3-hydroxy chromen-4-one intermediate with ethyl 4-hydroxybenzoate using nucleophilic aromatic substitution or Mitsunobu conditions .
  • Purification : Column chromatography or recrystallization in ethanol to isolate the final product.

Basic: How is the structural integrity of this compound validated in crystallographic studies?

X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is standard. Key steps:

  • Data collection : High-resolution diffraction data (≤1.0 Å) to resolve electron density maps.
  • Refinement : Use of restraints for disordered groups (e.g., ester moieties) and validation via R-factors (<5% for high-quality structures) .
  • Conformation analysis : Confirmation of trans/cis configurations in the chromen-4-one core using torsion angle measurements .

Advanced: How can researchers optimize reaction yields for the diethylcarbamoyloxy substitution step?

Low yields often arise from steric hindrance or competing side reactions. Strategies include:

  • Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the hydroxy group.
  • Catalyst use : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity .
  • Temperature control : Stepwise heating (40–60°C) minimizes decomposition of the diethylcarbamoyl chloride intermediate .

Advanced: What methodologies resolve contradictions in reported bioactivity data for this compound?

Discrepancies in enzyme inhibition assays (e.g., IC50 variability) can arise from:

  • Assay conditions : Standardize pH (7.4 for physiological mimicry) and co-solvent concentrations (e.g., DMSO ≤1% v/v) .
  • Target specificity : Use isoform-selective inhibitors as controls to rule off-target effects.
  • Data normalization : Express activity relative to positive controls (e.g., known kinase inhibitors) to account for batch-to-batch variability .

Advanced: How can computational modeling complement experimental data for interaction studies?

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding poses with enzymes (e.g., kinases, esterases). Validate with mutagenesis data on key residues .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the compound-enzyme complex .
  • QM/MM : Hybrid quantum-mechanical/molecular-mechanical methods refine electronic interactions (e.g., charge transfer in catalytic sites) .

Basic: What spectroscopic techniques confirm the ester and carbamate functionalities?

  • FT-IR : Peaks at ~1740 cm⁻¹ (ester C=O) and ~1680 cm⁻¹ (carbamate C=O) .
  • ¹H NMR : Diethyl groups (δ 1.2–1.4 ppm, triplets; δ 3.3–3.5 ppm, quartets) and aromatic protons (δ 6.8–8.2 ppm) .
  • 13C NMR : Carbamate carbonyl at ~155 ppm, ester carbonyl at ~170 ppm .

Advanced: How to address crystallographic disorder in the ethyl benzoate moiety?

  • Multi-position refinement : Model disorder using PART instructions in SHELXL, with occupancy ratios determined via free refinement .
  • Thermal parameter analysis : ADPs (anisotropic displacement parameters) >0.05 Ų suggest dynamic disorder; apply restraints to Uij components .
  • Validation tools : Check with PLATON’s ADDSYM to exclude missed symmetry elements .

Basic: What biological targets are associated with this compound?

Primary targets include:

  • Serine hydrolases : Carboxylesterases (CES1/CES2) due to the ester and carbamate groups .
  • Kinases : MAPK and PI3K families, inferred from structural analogs with chromen-4-one scaffolds .
  • Oxidoreductases : Interaction with NADPH-dependent enzymes via the 4-oxo group .

Advanced: How to design a SAR study for derivatives of this compound?

  • Core modifications : Substitute the 4-oxo group with thioether or amine to assess redox sensitivity .
  • Side-chain variations : Replace diethylcarbamoyl with dimethylcarbamoyl or cyclic carbamates to probe steric effects .
  • Bioisosteres : Replace the benzoate ester with amides or sulfonates to enhance metabolic stability .

Advanced: What strategies reconcile discrepancies between in vitro and in vivo activity data?

  • Metabolic profiling : Use liver microsomes to identify degradation products (e.g., ester hydrolysis) .
  • Pharmacokinetic modeling : Fit AUC and Cmax data to compartmental models to adjust dosing regimens .
  • Prodrug design : Mask polar groups (e.g., as acetylated derivatives) to improve bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.